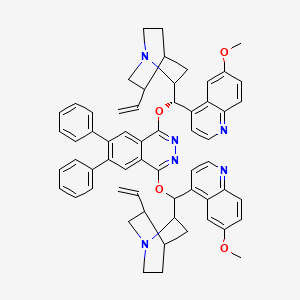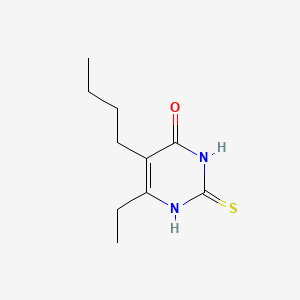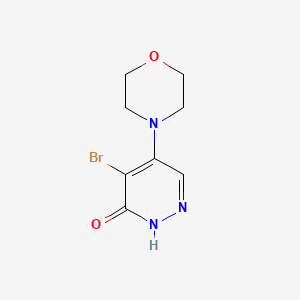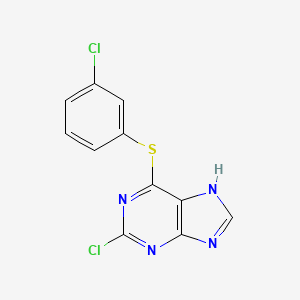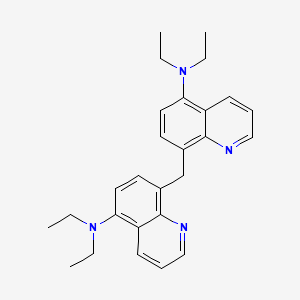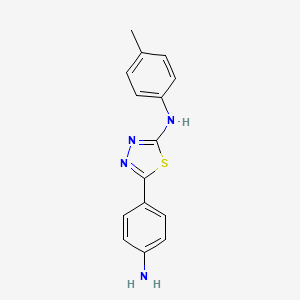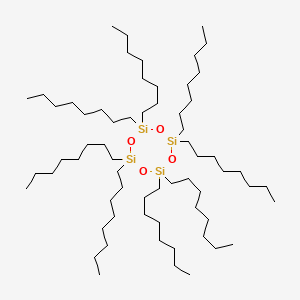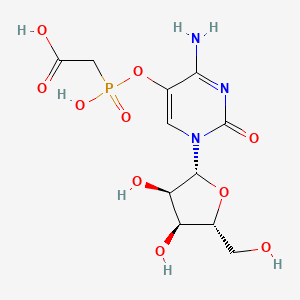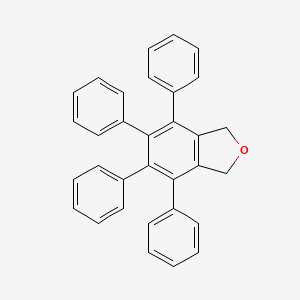
4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran is a complex organic compound belonging to the isobenzofuran family. This compound is characterized by the presence of four phenyl groups attached to the isobenzofuran core, which significantly influences its chemical properties and potential applications. Isobenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a suitable intermediate, followed by cyclization and subsequent functionalization to introduce the phenyl groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and isobenzofuran core play a crucial role in its binding affinity and activity. It may act as a radical scavenger, inhibiting oxidative stress and protecting cells from damage. Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 4,5,6,7-Tetrahydroisobenzofuran-1,3-dione
- 4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran
- 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
Comparison: Compared to these similar compounds, 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran stands out due to its unique structural features and the presence of four phenyl groups. These phenyl groups enhance its stability, reactivity, and potential applications in various fields. The compound’s distinct chemical properties make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
61051-01-2 |
|---|---|
Formule moléculaire |
C32H24O |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
4,5,6,7-tetraphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-13-23(14-6-1)29-27-21-33-22-28(27)30(24-15-7-2-8-16-24)32(26-19-11-4-12-20-26)31(29)25-17-9-3-10-18-25/h1-20H,21-22H2 |
Clé InChI |
ZBKYHOZKCOZXMZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CO1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


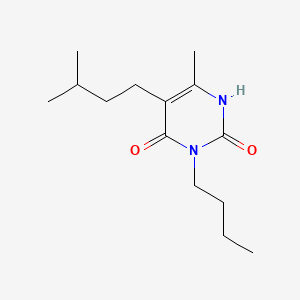
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
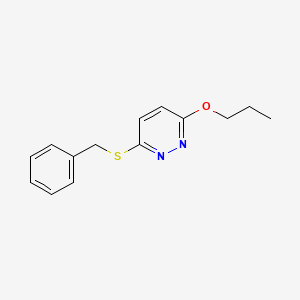
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
